

Predictive ADME Profiling of N-(2-cyanophenyl)urea: A Technical Analysis

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Compound of Interest

Compound Name:	N-(2-cyanophenyl)urea
CAS No.:	55441-25-3
Cat. No.:	B1281740

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Executive Summary

N-(2-cyanophenyl)urea (1-(2-cyanophenyl)urea) represents a critical scaffold in medicinal chemistry, sharing structural homology with phenylurea cytokinins (e.g., Thidiazuron) and kinase inhibitor pharmacophores (e.g., Sorafenib intermediates). Its ADME (Absorption, Distribution, Metabolism, Excretion) profile is defined by the interplay between the polar urea moiety and the electron-withdrawing, ortho-positioned nitrile group.

This technical guide provides a predictive analysis of the compound's pharmacokinetic behavior.^{[1][2]} The presence of the ortho-cyano group is hypothesized to induce a pseudo-cyclic conformation via intramolecular hydrogen bonding, significantly altering lipophilicity and membrane permeability compared to its para isomers.

Physicochemical Profile (The Foundation)

The ADME fate of **N-(2-cyanophenyl)urea** is governed by its physicochemical descriptors. The ortho substitution is not merely steric; it creates an electronic environment that favors specific binding modes and metabolic routes.^[1]

Table 1: Predicted Physicochemical Properties

Property	Predicted Value	Biological Implication
Molecular Weight	161.16 g/mol	High absorption potential (Rule of 5 compliant).[1]
LogP (Octanol/Water)	1.2 – 1.6	Moderate lipophilicity; likely good oral bioavailability.[1]
TPSA	~80 Å ²	<140 Å ² threshold suggests high intestinal absorption.[1]
H-Bond Donors	2 (Urea NHs)	Potential for intramolecular bonding with ortho-CN.
H-Bond Acceptors	2 (C=O, C≡N)	Key interaction points for CYP450 active sites.[1]
Water Solubility	Moderate (Low mM)	Rate-limiting step for absorption in solid dosage forms.[1]

Expert Insight: The Ortho-Effect

Unlike the para-isomer, **N-(2-cyanophenyl)urea** can form an intramolecular hydrogen bond between the urea N-H and the nitrile nitrogen.[1] This "locking" effect reduces the energy penalty for desolvation before membrane entry, potentially enhancing passive permeability beyond what LogP suggests.

Absorption & Distribution Dynamics

Absorption Potential

Based on the TPSA and MW, the compound is classified as High Permeability (BCS Class I or II).

- Mechanism: Passive transcellular diffusion.[1]
- Efflux Risk: Urea derivatives are occasional substrates for P-gp (MDR1), but the low molecular weight of this fragment suggests it is unlikely to be a potent efflux substrate unless

conjugated.

Distribution

- Plasma Protein Binding (PPB): Predicted to be moderate (70-85%).^[1] The urea motif binds albumin, but the lack of a long alkyl chain prevents extensive hydrophobic sequestration.
- Blood-Brain Barrier (BBB): The TPSA (~80 Å²) and low MW favor BBB penetration, though the P-gp status would be the final determinant. It should be treated as CNS-penetrant until proven otherwise.^[1]

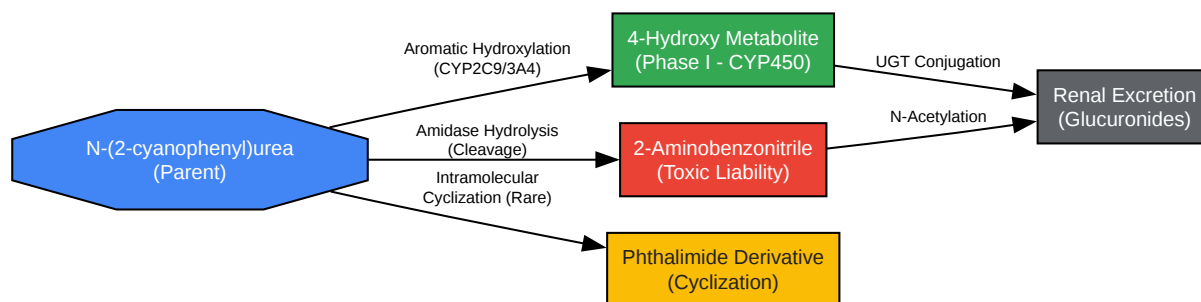
Metabolic Stability & Biotransformation

Metabolism is the critical determinant of clearance for phenylureas.^[1] The metabolic map below illustrates the competing pathways: hydrolytic cleavage versus oxidative functionalization.^[1]

Primary Metabolic Risks^[1]

- Hydrolysis (The Tox Liability): Amidases or esterases can cleave the urea bridge, releasing 2-aminobenzonitrile (2-cyanoaniline).^[1] Anilines are structural alerts for genotoxicity and methemoglobinemia.^[1]
- Oxidative Hydroxylation: CYP450 enzymes (likely CYP2C9 or CYP3A4) will target the phenyl ring, predominantly at the para position (C4) relative to the urea, or the para position relative to the nitrile.
- Nitrile Hydrolysis: While less common, the nitrile can be hydrolyzed to an amide and subsequently a carboxylic acid by nitrilases, increasing polarity and clearance.

Visualization: Predicted Metabolic Pathways



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Figure 1: Predicted metabolic fate of **N-(2-cyanophenyl)urea**.^[1] The red pathway (Met2) represents the primary toxicological concern due to aniline release.

Excretion & Toxicity Assessment^[2]^[3]

Clearance Mechanisms^[1]

- Renal: The parent compound is likely reabsorbed in the kidney tubules due to lipophilicity.^[1] Excretion will be driven by hepatic metabolism followed by renal elimination of polar glucuronides.^[1]
- Biliary: Low likelihood due to low MW (<400 Da).^[1]

Toxicity Flags (In Silico)

- hERG Inhibition: Low probability.^[1] The molecule lacks the basic amine and lipophilic linker characteristic of potent hERG blockers.
- Hepatotoxicity: The release of the electron-deficient 2-cyanoaniline moiety could lead to reactive quinone-imine intermediates if oxidized, posing a risk of idiosyncratic hepatotoxicity.^[1]

Experimental Validation Protocols

To validate the predictive model, the following tiered assay system is recommended. These protocols are designed to be self-validating with internal controls.^[1]

Tier 1: Metabolic Stability (Microsomal Assay)

Objective: Determine intrinsic clearance (

) and identify major metabolites.[1]

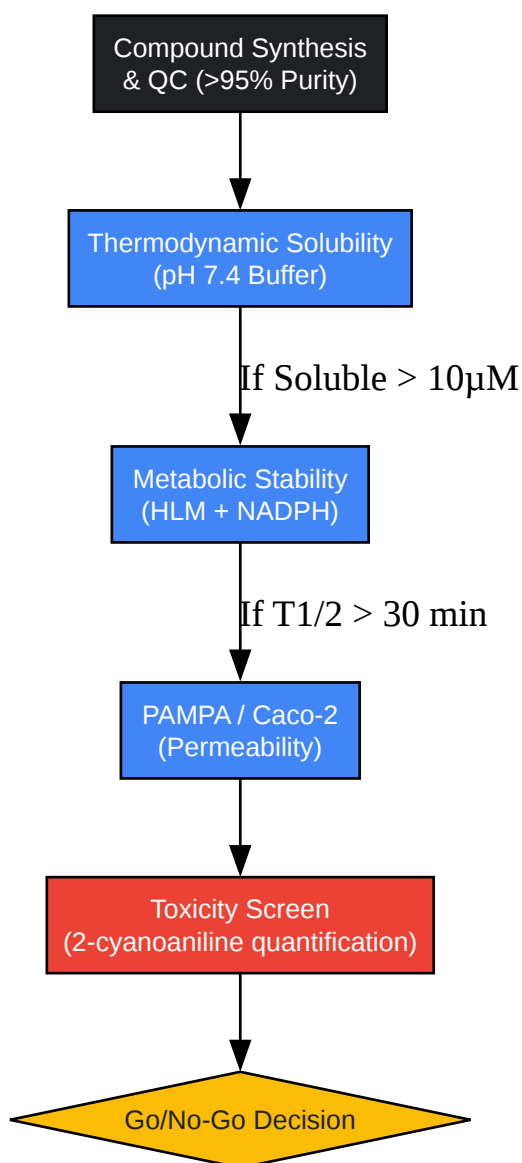
- Preparation: Incubate 1 μM **N-(2-cyanophenyl)urea** with pooled human liver microsomes (HLM) and NADPH regenerating system at 37°C.
- Timepoints: 0, 5, 15, 30, 60 min.
- Quench: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
- Analysis: LC-MS/MS. Monitor parent depletion and scan for +16 Da (Hydroxylation) and -43 Da (Hydrolysis fragment) peaks.[1]
- Control: Use Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.[1]

Tier 2: Hydrolytic Stability (Simulated Gastric/Intestinal Fluids)

Objective: Assess stability in the GI tract and plasma (amidase activity).

- Media: SGF (pH 1.2), SIF (pH 6.8), and Human Plasma.
- Protocol: Incubate compound (10 μM) for 4 hours.
- Readout: HPLC-UV/Vis.
- Critical Check: Explicitly quantify the formation of 2-aminobenzonitrile. If >5% conversion is observed in plasma, the compound has high prodrug-like liability or toxicity risk.[1]

Visualization: ADME Assay Workflow



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Figure 2: Step-wise experimental validation workflow. The toxicity screen is prioritized due to the potential for hydrolytic cleavage.

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